molecular formula C23H17BrClFN4OS B12012037 N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618431-99-5

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12012037
CAS No.: 618431-99-5
M. Wt: 531.8 g/mol
InChI Key: FOMYRAHVGSEZCG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of halogenated aromatic rings, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing compounds under suitable conditions.

    Halogenation of aromatic rings:

    Final coupling reaction: The final step involves coupling the halogenated aromatic intermediates with the triazole-sulfanyl intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and applications.

Properties

CAS No.

618431-99-5

Molecular Formula

C23H17BrClFN4OS

Molecular Weight

531.8 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClFN4OS/c1-14-2-9-18(10-3-14)30-22(15-4-7-17(25)8-5-15)28-29-23(30)32-13-21(31)27-20-11-6-16(24)12-19(20)26/h2-12H,13H2,1H3,(H,27,31)

InChI Key

FOMYRAHVGSEZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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